![molecular formula C26H19FN4O4S B3013396 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536711-09-8](/img/structure/B3013396.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H19FN4O4S and its molecular weight is 502.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Several studies have focused on the development of compounds with potential antitumor activity. For instance, novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing biologically active moieties have been synthesized to evaluate their antitumor activities, with some showing effectiveness greater than reference drugs like doxorubicin (Alqasoumi et al., 2009). Additionally, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, with some compounds exhibiting potent inhibition of human DHFR and tumor cell growth (Gangjee et al., 2007).
Enzyme Inhibitors
Compounds have also been explored for their potential as enzyme inhibitors, targeting enzymes such as thymidylate synthase and dihydrofolate reductase, crucial for DNA synthesis and cellular replication. For example, potent dual inhibitors with a thieno[2,3-d]pyrimidine scaffold have been identified, demonstrating significant inhibitory activity against these enzymes (Gangjee et al., 2008).
Structural and Molecular Docking Studies
Structural studies, including crystallography and molecular docking, play a crucial role in understanding the interactions between these compounds and their biological targets. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their conformation and potential interactions with biological molecules (Subasri et al., 2016). Moreover, quantum chemical insights into the structure, NBO analysis, and molecular docking of novel anti-COVID-19 molecules have been conducted, indicating potential antiviral potency through docking against SARS-CoV-2 protein (Mary et al., 2020).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O4S/c27-15-5-8-17(9-6-15)31-25(33)24-23(18-3-1-2-4-19(18)29-24)30-26(31)36-14-22(32)28-16-7-10-20-21(13-16)35-12-11-34-20/h1-10,13,29H,11-12,14H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJVPUALCSXLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.